Phomopsinone D
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Overview
Description
Phomopsinone D is a natural product isolated from the endophytic fungus Phomopsis species It belongs to the class of pyrenocines, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
Phomopsinone D is typically isolated from the fermentation products of the endophytic fungus Phomopsis species. The isolation process involves culturing the fungus under specific conditions, followed by extraction and purification using chromatographic techniques. The structure of this compound is elucidated through comprehensive spectroscopic analysis, including nuclear magnetic resonance (NMR) and mass spectrometry.
Industrial Production Methods
Currently, there are no well-documented industrial production methods for this compound. The compound is primarily obtained through laboratory-scale fermentation and extraction processes. Further research is needed to develop scalable production methods for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Phomopsinone D undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Phomopsinone D has several scientific research applications, including:
Chemistry: It serves as a model compound for studying the reactivity and synthesis of pyrenocine derivatives.
Biology: this compound exhibits antifungal properties and can be used to study fungal biology and plant-pathogen interactions.
Medicine: Its potential as an antifungal agent makes it a candidate for developing new therapeutic agents.
Industry: this compound can be explored for its potential use in agricultural applications to protect crops from fungal pathogens.
Mechanism of Action
Phomopsinone D exerts its effects primarily through its antifungal properties. It inhibits the growth of certain fungal pathogens by interfering with their cellular processes. The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but it is believed to disrupt fungal cell membrane integrity and function.
Comparison with Similar Compounds
Similar Compounds
- Phomopsinone A
- Phomopsinone B
- Phomopsinone C
Uniqueness
Phomopsinone D is unique among its analogs due to its specific structural features and biological activity profile. While Phomopsinone A, B, and C also exhibit antifungal properties, this compound has shown selective inhibition against certain fungal pathogens, making it a valuable compound for targeted applications.
Properties
Molecular Formula |
C12H16O5 |
---|---|
Molecular Weight |
240.25 g/mol |
IUPAC Name |
(7S,8R)-8-hydroxy-4-methoxy-7-propyl-7,8-dihydro-5H-pyrano[4,3-b]pyran-2-one |
InChI |
InChI=1S/C12H16O5/c1-3-4-8-11(14)12-7(6-16-8)9(15-2)5-10(13)17-12/h5,8,11,14H,3-4,6H2,1-2H3/t8-,11+/m0/s1 |
InChI Key |
VWYYNACOORUTNR-GZMMTYOYSA-N |
Isomeric SMILES |
CCC[C@H]1[C@H](C2=C(CO1)C(=CC(=O)O2)OC)O |
Canonical SMILES |
CCCC1C(C2=C(CO1)C(=CC(=O)O2)OC)O |
Origin of Product |
United States |
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